![molecular formula C26H28N2O3 B4119882 2-(4-sec-butylphenoxy)-N-{4-[(phenylacetyl)amino]phenyl}acetamide](/img/structure/B4119882.png)
2-(4-sec-butylphenoxy)-N-{4-[(phenylacetyl)amino]phenyl}acetamide
Overview
Description
2-(4-sec-butylphenoxy)-N-{4-[(phenylacetyl)amino]phenyl}acetamide, also known as BPPA, is a synthetic compound that has been extensively studied for its potential therapeutic applications. BPPA belongs to the family of N-phenylacetamide derivatives, which have been shown to possess anti-inflammatory, analgesic, and antipyretic properties.
Scientific Research Applications
2-(4-sec-butylphenoxy)-N-{4-[(phenylacetyl)amino]phenyl}acetamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. 2-(4-sec-butylphenoxy)-N-{4-[(phenylacetyl)amino]phenyl}acetamide has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-1β. 2-(4-sec-butylphenoxy)-N-{4-[(phenylacetyl)amino]phenyl}acetamide has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In addition, 2-(4-sec-butylphenoxy)-N-{4-[(phenylacetyl)amino]phenyl}acetamide has been shown to possess neuroprotective properties by reducing oxidative stress and inflammation in the brain.
Mechanism of Action
The mechanism of action of 2-(4-sec-butylphenoxy)-N-{4-[(phenylacetyl)amino]phenyl}acetamide is not fully understood. However, it has been proposed that 2-(4-sec-butylphenoxy)-N-{4-[(phenylacetyl)amino]phenyl}acetamide exerts its therapeutic effects by modulating the activity of various signaling pathways, including the NF-κB and PI3K/Akt pathways. 2-(4-sec-butylphenoxy)-N-{4-[(phenylacetyl)amino]phenyl}acetamide has also been shown to inhibit the activity of enzymes such as COX-2 and MMP-9, which are involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
2-(4-sec-butylphenoxy)-N-{4-[(phenylacetyl)amino]phenyl}acetamide has been shown to possess various biochemical and physiological effects. 2-(4-sec-butylphenoxy)-N-{4-[(phenylacetyl)amino]phenyl}acetamide has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-1β. 2-(4-sec-butylphenoxy)-N-{4-[(phenylacetyl)amino]phenyl}acetamide has also been shown to inhibit the activity of enzymes such as COX-2 and MMP-9, which are involved in inflammation and cancer progression. In addition, 2-(4-sec-butylphenoxy)-N-{4-[(phenylacetyl)amino]phenyl}acetamide has been shown to reduce oxidative stress and inflammation in the brain, which may contribute to its neuroprotective effects.
Advantages and Limitations for Lab Experiments
2-(4-sec-butylphenoxy)-N-{4-[(phenylacetyl)amino]phenyl}acetamide has several advantages for lab experiments. 2-(4-sec-butylphenoxy)-N-{4-[(phenylacetyl)amino]phenyl}acetamide is a synthetic compound that can be easily synthesized in large quantities. 2-(4-sec-butylphenoxy)-N-{4-[(phenylacetyl)amino]phenyl}acetamide is also stable under normal laboratory conditions and can be stored for extended periods without significant degradation. However, 2-(4-sec-butylphenoxy)-N-{4-[(phenylacetyl)amino]phenyl}acetamide has some limitations for lab experiments. 2-(4-sec-butylphenoxy)-N-{4-[(phenylacetyl)amino]phenyl}acetamide is a relatively new compound, and its properties and applications are not fully understood. In addition, the synthesis of 2-(4-sec-butylphenoxy)-N-{4-[(phenylacetyl)amino]phenyl}acetamide involves the use of toxic reagents such as DCC, which may pose a risk to laboratory personnel.
Future Directions
There are several future directions for the research on 2-(4-sec-butylphenoxy)-N-{4-[(phenylacetyl)amino]phenyl}acetamide. One potential direction is to investigate the potential therapeutic applications of 2-(4-sec-butylphenoxy)-N-{4-[(phenylacetyl)amino]phenyl}acetamide in other diseases, such as cardiovascular disease and diabetes. Another potential direction is to investigate the mechanism of action of 2-(4-sec-butylphenoxy)-N-{4-[(phenylacetyl)amino]phenyl}acetamide in more detail, to gain a better understanding of its therapeutic effects. Finally, future research could focus on the development of new synthesis methods for 2-(4-sec-butylphenoxy)-N-{4-[(phenylacetyl)amino]phenyl}acetamide, to improve its purity and yield.
properties
IUPAC Name |
N-[4-[[2-(4-butan-2-ylphenoxy)acetyl]amino]phenyl]-2-phenylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2O3/c1-3-19(2)21-9-15-24(16-10-21)31-18-26(30)28-23-13-11-22(12-14-23)27-25(29)17-20-7-5-4-6-8-20/h4-16,19H,3,17-18H2,1-2H3,(H,27,29)(H,28,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCRGKFOGTIIMLJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)NC(=O)CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(butan-2-yl)phenoxy]-N-{4-[(phenylacetyl)amino]phenyl}acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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